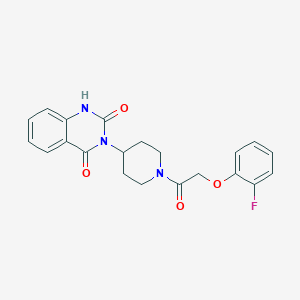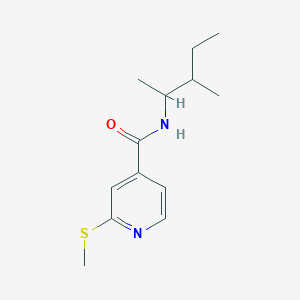
N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide, also known as MPSP, is a chemical compound that belongs to the class of pyridine carboxamides. It is widely used in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide is not fully understood. However, it is believed to act through multiple pathways. N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. It also inhibits the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Furthermore, N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide induces the activation of caspases, which are involved in the apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It also scavenges free radicals and protects cells against oxidative stress-induced damage. In addition, N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide induces apoptosis in cancer cells and inhibits tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has several advantages for lab experiments. It is stable and easy to handle, and its synthesis is relatively simple. It also exhibits potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research. However, there are some limitations to its use. N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has low solubility in water, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can affect its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory, antioxidant, and anticancer properties of N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide. Furthermore, the development of more bioavailable formulations of N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide could improve its effectiveness in vivo. Finally, the evaluation of the safety and toxicity of N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide in preclinical and clinical studies is necessary for its potential therapeutic use.
Métodos De Síntesis
The synthesis of N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide involves the reaction of 2-chloro-3-methylpentane with 4-pyridinecarboxamide-2-thiol in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide in its pure form.
Aplicaciones Científicas De Investigación
N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It also scavenges free radicals and protects cells against oxidative stress-induced damage. In addition, N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
N-(3-methylpentan-2-yl)-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-5-9(2)10(3)15-13(16)11-6-7-14-12(8-11)17-4/h6-10H,5H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLKLMIMTXEMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)NC(=O)C1=CC(=NC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

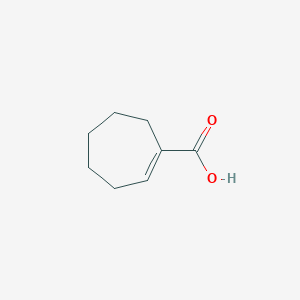
![3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2518775.png)
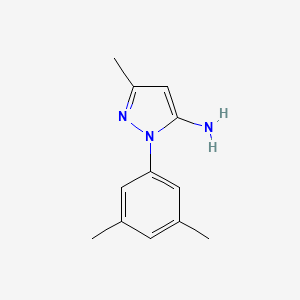

![2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2518780.png)
![N-(3-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518781.png)
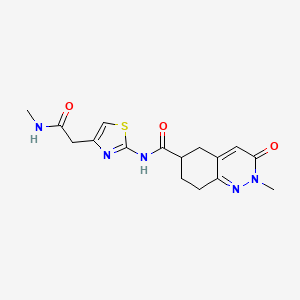
![2-Chloro-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]propanamide](/img/structure/B2518785.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2518786.png)
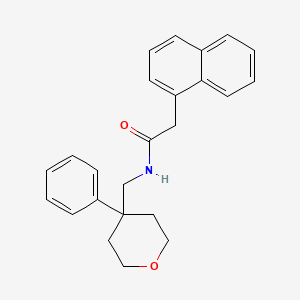
![(2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid](/img/structure/B2518790.png)
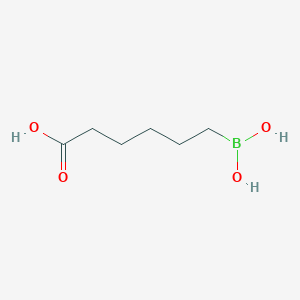
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2518793.png)
